molecular formula C7H10BrNO B1359728 4-(Methylamino)phenol hydrobromide CAS No. 33576-77-1

4-(Methylamino)phenol hydrobromide

Cat. No. B1359728
CAS RN: 33576-77-1
M. Wt: 204.06 g/mol
InChI Key: FXFPAMKEUJSDDM-UHFFFAOYSA-N
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Description

4-(Methylamino)phenol hydrobromide, also known as 4-[(methylamino)methyl]phenol hydrobromide, is a chemical compound with the CAS Number: 1177277-31-41. It has a molecular weight of 218.091. The compound is typically stored at room temperature and is available in powder form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(Methylamino)phenol hydrobromide.



Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO.BrH/c1-9-6-7-2-4-8(10)5-3-7;/h2-5,9-10H,6H2,1H3;1H1. This code provides a unique representation of the compound’s molecular structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 4-(Methylamino)phenol hydrobromide.



Physical And Chemical Properties Analysis

4-(Methylamino)phenol hydrobromide is a powder that is stored at room temperature1. It has a molecular weight of 218.091. The purity of the compound is typically around 90%1.


Scientific Research Applications

Cyclization-Activated Prodrugs

4-(Methylamino)phenol hydrobromide, as a basic carbamate of 4-hydroxyanisole, is studied for its potential as a progenitor in cyclization-activated prodrugs. Research shows that these carbamates are stable at low pH but release 4-hydroxyanisole effectively at pH 7.4. The release rates are dependent on the structure and follow predictable, intramolecular cyclization-elimination reactions, making them suitable for drug delivery applications (Saari et al., 1990).

Synthesis of N,N,O Tridentate Ligands

Hydrobromic acid salts of 4-(Methylamino)phenol hydrobromide derivatives have been synthesized for use as N,N,O tridentate ligands. These ligands have shown potential in forming stable complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II), which could be significant for applications in catalysis and material science (Kim & Lee, 2006).

Metabolism Studies

4-(Methylamino)phenol hydrobromide is also relevant in the study of xenobiotic metabolism. For instance, it has been used in models like the incubated hen's egg to study the metabolism of xenobiotics, providing insights into how drugs and other foreign compounds are metabolized in biological systems (Kiep et al., 2002).

Chemical Synthesis and Analysis

Its derivatives are involved in the synthesis of various compounds, including those with potential antioxidant, antimicrobial, and anticancer properties. For example, the synthesis of aminoaryloxy-methylamino substituted polyphosphazenes shows promise for biologically active agents (Gwon, 2001).

Biological Evaluations

The compound is also used in biological evaluations, particularly in studies investigating interactions with human proteins, such as human serum albumin. This is crucial for understanding how drugs and other compounds distribute within the human body and their potential effects (Zhang et al., 2018).

Future Directions

The future directions for the use and study of 4-(Methylamino)phenol hydrobromide are not specified in the sources I found. However, as with any chemical compound, future research may uncover new applications and uses.


properties

IUPAC Name

4-(methylamino)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.BrH/c1-8-6-2-4-7(9)5-3-6;/h2-5,8-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFPAMKEUJSDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634230
Record name 4-(Methylamino)phenol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)phenol hydrobromide

CAS RN

33576-77-1
Record name 4-(Methylamino)phenol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 30 g (219 mmol) N-methyl-p-anisidine was dissolved in 250 ml 62% aqueous HBr and 435 ml acetic acid. The reaction mixture was heated to 110° C. for 8 h, cooled and evaporated to yield 44.1 g (99%) of 4-Methylamino-phenol hydrobromide (1:1) as a brown solid, MS: 124 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step Two

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